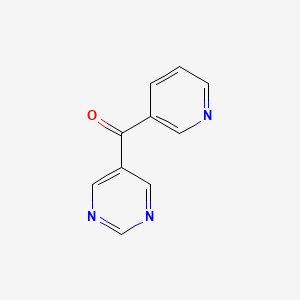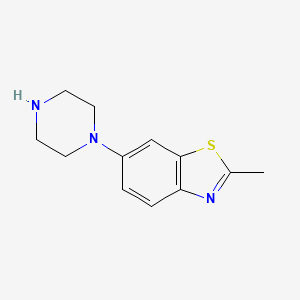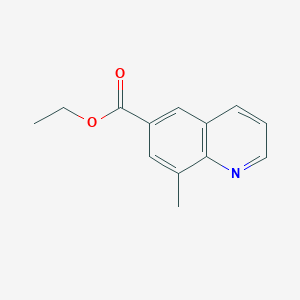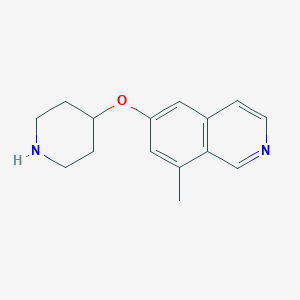
8-Methyl-6-piperidin-4-yloxyisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-6-piperidin-4-yloxyisoquinoline is a heterocyclic compound that features both isoquinoline and piperidine moieties Isoquinoline is a nitrogen-containing aromatic compound, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6-piperidin-4-yloxyisoquinoline typically involves the formation of the isoquinoline core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring. Subsequent reactions introduce the piperidine group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-6-piperidin-4-yloxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the isoquinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
8-Methyl-6-piperidin-4-yloxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of isoquinoline and piperidine derivatives with biological systems.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Methyl-6-piperidin-4-yloxyisoquinoline involves its interaction with specific molecular targets in biological systems. The isoquinoline moiety can interact with various enzymes and receptors, while the piperidine group may enhance the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-6-piperidin-4-yloxyquinoline: Similar structure but with a quinoline core instead of isoquinoline.
6-Piperidin-4-yloxyisoquinoline: Lacks the methyl group at the 8-position.
8-Methylisoquinoline: Lacks the piperidine moiety.
Uniqueness
8-Methyl-6-piperidin-4-yloxyisoquinoline is unique due to the presence of both isoquinoline and piperidine moieties, which confer distinct chemical and biological properties. The combination of these two functional groups can result in enhanced pharmacological activity and selectivity compared to similar compounds.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
8-methyl-6-piperidin-4-yloxyisoquinoline |
InChI |
InChI=1S/C15H18N2O/c1-11-8-14(18-13-3-6-16-7-4-13)9-12-2-5-17-10-15(11)12/h2,5,8-10,13,16H,3-4,6-7H2,1H3 |
InChI Key |
MDMPKHNPBLZIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=NC=C2)OC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


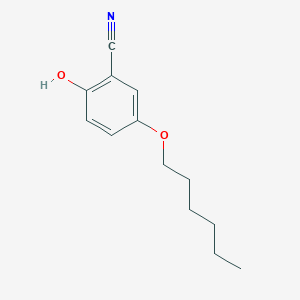

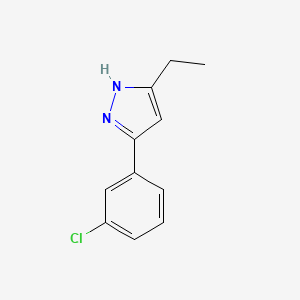
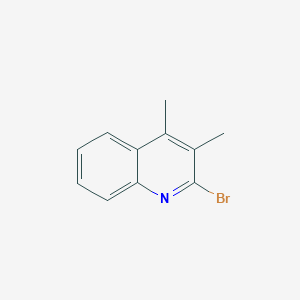
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
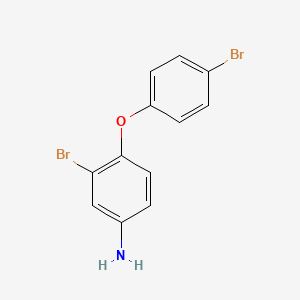

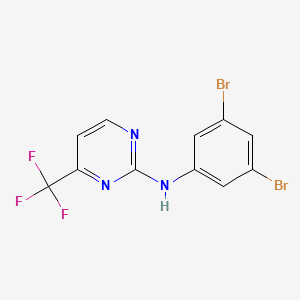
![2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)

